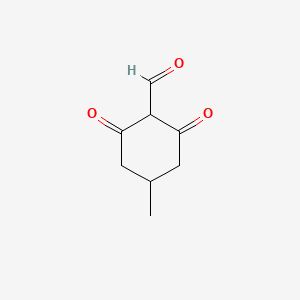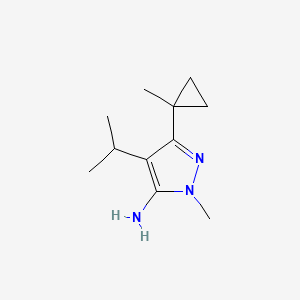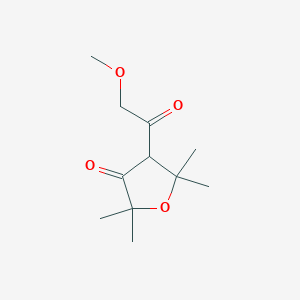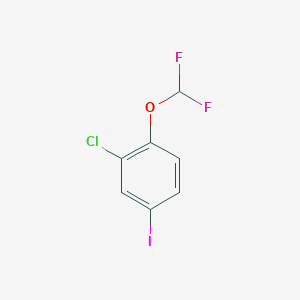
5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-diones This compound is characterized by a cyclohexane ring substituted with a methyl group and a 2-methylpropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions to form the cyclohexane structure.
Substitution Reactions: The introduction of the methyl and 2-methylpropanoyl groups can be achieved through Friedel-Crafts acylation. This involves reacting cyclohexane-1,3-dione with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Employing industrial-scale purification methods and rigorous quality control to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the acyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclohexane-1,3-dione: Similar structure but lacks the 2-methylpropanoyl group.
Cyclohexane-1,3-dione: The parent compound without any substituents.
5-Methylcyclohexane-1,3-dione: Similar but lacks the 2-methylpropanoyl group.
Uniqueness
5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione is unique due to the presence of both the methyl and 2-methylpropanoyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
5-methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-6(2)11(14)10-8(12)4-7(3)5-9(10)13/h6-7,10H,4-5H2,1-3H3 |
Clé InChI |
SWIFOKYVKJLXIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(C(=O)C1)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)

![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)



![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)

